REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:7][C:8]2[C:13]([C:14]#[N:15])=[CH:12][N:11]=[C:10]([S:16][CH3:17])[N:9]=2)([CH3:6])[CH3:5])[CH2:3][CH2:2]1.[OH:18]O.[OH-].[Na+].O>CS(C)=O>[CH:1]1([C:4]([NH:7][C:8]2[C:13]([C:14]([NH2:15])=[O:18])=[CH:12][N:11]=[C:10]([S:16][CH3:17])[N:9]=2)([CH3:6])[CH3:5])[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
665 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C)(C)NC1=NC(=NC=C1C#N)SC
|
Name
|
|
Quantity
|
0.162 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 50° C. for 12 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The desired product was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
12 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C)(C)NC1=NC(=NC=C1C(=O)N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.47 mmol | |
AMOUNT: MASS | 392 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |